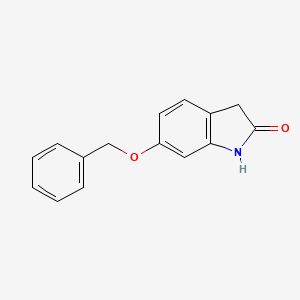

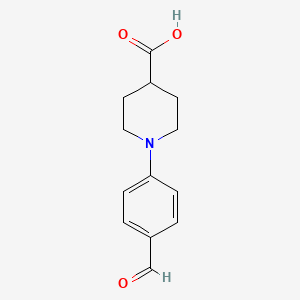

6-Benzyloxy-1,3-dihydro-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

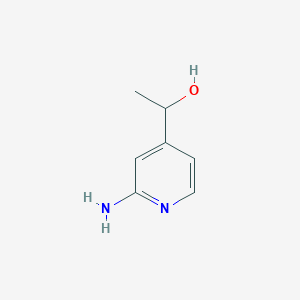

The compound 6-Benzyloxy-1,3-dihydro-indol-2-one is a derivative of indole, a heterocyclic structure that is a core component of many natural and synthetic compounds with diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related indole derivatives, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions and functional group transformations. For instance, the one-pot synthesis of 6-benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline involves electrophile-driven cross-amination and cyclization via Friedel-Crafts alkylation . Similarly, Pyrano[3,2-b]indole derivatives are synthesized from 1-acetyl-2-benzylidene-2,3-dihydro-1H-indol-3-ones through an intramolecular hetero-Diels-Alder reaction . These methods highlight the versatility of indole chemistry and suggest potential synthetic routes for this compound involving key steps such as cyclization and electrophilic substitution.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of the tetracyclic compound 6-benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline, X-ray diffraction analysis shows that the C–N bonds are shorter than single bonds but longer than double bonds, indicating significant electron delocalization . This delocalization is a common feature in indole chemistry and would be expected to influence the reactivity and stability of this compound.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. For example, 5a,6-dihydro-12H-indolo[2,1-b][1,3]-benzoxazines can undergo ring-chain interconversion and react with acids or bases to form indole derivatives . The reactivity of this compound could similarly be influenced by the presence of electron-withdrawing or electron-donating substituents, which would affect its participation in electrophilic or nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of π-π stacking interaction and C–H–π interaction in the crystal packing of indoloquinoline compounds suggests that similar intermolecular interactions could be expected for this compound, affecting its solubility, melting point, and crystalline properties . Additionally, the presence of substituents on the indole ring can modulate its acidity, basicity, and overall reactivity profile.

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

The indole alkaloids, including 6-Benzyloxy-1,3-dihydro-indol-2-one, have been a focal point for organic synthesis chemists due to their complex structures and biological activities. A comprehensive review of indole synthesis methodologies presents a classification system for all known indole synthesis routes, highlighting the breadth of strategies employed in constructing the indole nucleus, a core component of many natural products and pharmaceuticals. This classification aids in identifying the historical and current state of the art in indole synthesis, underscoring the ongoing interest and advancements in the field (Taber & Tirunahari, 2011).

Antioxidant Activity Analysis

The exploration of compounds with antioxidant properties is vital for addressing oxidative stress-related diseases. A review focusing on analytical methods to assess antioxidant activity discusses the significance of such assays, including those applicable to indole derivatives like this compound. These methods are crucial for evaluating the potential health benefits of antioxidants in mitigating the effects of oxidative stress, thereby contributing to the development of therapeutic agents (Munteanu & Apetrei, 2021).

Synthetic Approaches to Heterocyclic Compounds

The synthesis and application of heterocyclic compounds, including those related to this compound, are of considerable interest due to their pharmacological relevance. Reviews on synthetic protocols for heterocyclic compounds emphasize the need for innovative synthetic methods to access these complex structures, which are pivotal in the discovery of new therapeutic agents. Such reviews highlight the diversity of strategies and the importance of heterocyclic chemistry in drug development (Mazimba, 2016).

ABTS/PP Decolorization Assay in Antioxidant Capacity Evaluation

The ABTS assay, a prevalent method for evaluating antioxidant capacity, demonstrates the reaction mechanisms and pathways specific to different antioxidants, including potential indole derivatives. Understanding these pathways is essential for interpreting assay results and for the comparative analysis of antioxidant compounds, thereby aiding in the identification of potent antioxidants for therapeutic use (Ilyasov et al., 2020).

Synthetic and Pharmacological Potential of Sultone Derivatives

Exploring the synthetic and pharmacological potential of sultone derivatives, which share reactive functionalities with compounds like this compound, underscores the versatility of these compounds in medicinal chemistry. The review addresses synthesis methods, chemical transformations, and the exploration of their pharmacological properties, highlighting the unmet potential and the need for further research in this domain (Hryhoriv et al., 2021).

Eigenschaften

IUPAC Name |

6-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWXDZCHYCAVBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593777 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

458526-08-4 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)